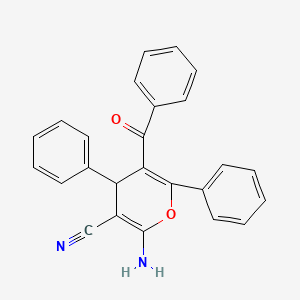

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

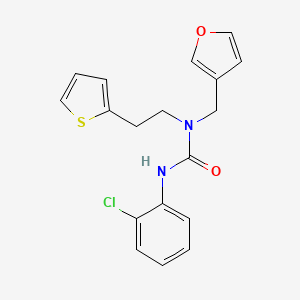

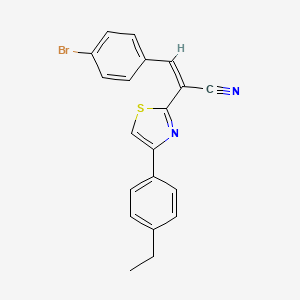

2-Amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound . It is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , which are important heterocyclic compounds with a wide range of interesting biological activities .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular formula of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is C18H14N2O . The structure of this compound includes a 4H-pyran core, which is a common structural motif in many natural products or pharmaceutical compounds .Chemical Reactions Analysis

The synthesis of 2-amino-4H-pyran-3-carbonitriles involves several strategies, including reactions in racemic or enantiomerically pure form . The interaction of related compounds with different active methylene reagents can lead to the cleavage and subsequent recyclization of the pyran ring to afford the corresponding 4H-pyran derivatives .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is 274.3 g/mol . Other physical and chemical properties such as its density, boiling point, and melting point are not specified in the retrieved papers.Applications De Recherche Scientifique

Pharmacological Properties

- Field : Pharmacology

- Application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery .

- Methods : The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .

- Results : These compounds can be considered as key intermediates for subsequent transformations .

Photopolymerization Monitoring

- Field : Chemical Sensors

- Application : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers by the Fluorescence Probe Technique (FPT) .

- Methods : The 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators at the wavelength where the photoinitiator alone does not work .

- Results : These derivatives are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers . They are proposed to be used in a dual role: as fluorescent sensors for monitoring the free-radical, thiol-ene and cationic polymerization progress, and as long-wavelength co-initiators for diphenyliodonium salts initiators .

Synthesis of Substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles

- Field : Organic Chemistry

- Application : A new class of substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles were produced . These compounds could be used in the synthesis of more complex organic molecules .

- Methods : 2-Ethoxybenzo[d][1, 3]dioxole-5-carbaldehyde was synthesized via treatment of 3,4-dihydroxybenzaldehyde with triethyl orthoformate .

- Results : The substituted 2-amino-4-(2-ethoxybenzo[d][1, 3]dioxol-5-yl)-4H-pyran-3-carbonitriles were produced in high yields (88–92%) .

Synthesis of 2-Amino-4-(4-Cyanophenyl)-6-(4-Methoxyphenyl)-Pyridine-3-Carbonitrile

- Field : Organic Chemistry

- Application : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers by the Fluorescence Probe Technique (FPT) .

- Methods : The 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile (S5) showed the highest sensitivity within the series of the pyridine derivatives studied .

- Results : This sensitivity is even twice higher to the sensitivity of Coumarin 1 used as a reference .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)24(29-25(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZDPKFQUMXTIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)